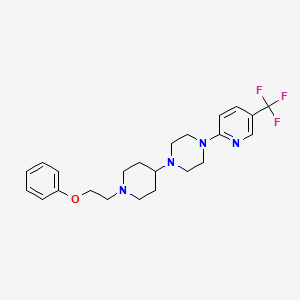

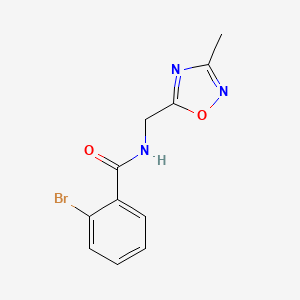

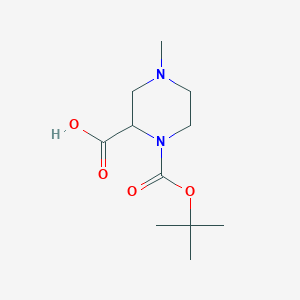

![molecular formula C18H21NO4 B2825702 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide CAS No. 3341-36-4](/img/structure/B2825702.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is a chemical compound with the molecular formula C12H17NO3 . It is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine; NSC 33790; NSC 34977; 3,4-Dimethoxyphenylethylamine, N-acetyl- .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The compound has a molecular weight of 223.2683 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.268 Da and a monoisotopic mass of 223.120850 Da .Scientific Research Applications

Chemical Synthesis and Characterization

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide and its derivatives have been a subject of interest in chemical synthesis. Li Bao-lin (2007) synthesized a similar compound, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate, and characterized it using NMR techniques (Li Bao-lin, 2007). This process involved multiple steps including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution, highlighting the complex nature of synthesizing such compounds.

Enzymatic Modification for Antioxidant Properties

Enzymatic modification has been employed to alter the properties of related compounds. For instance, 2,6-dimethoxyphenol was modified using laccase to produce compounds with higher antioxidant capacity, demonstrating the potential of enzymatic processes in enhancing the functional properties of such compounds (O. E. Adelakun et al., 2012).

Application in Drug Synthesis

Derivatives of this compound have been explored in the synthesis of drugs. For instance, N-(2-Hydroxyphenyl)acetamide, a structurally similar compound, has been identified as an intermediate for the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide has been investigated, showcasing the significance of these compounds in medicinal chemistry (Deepali B Magadum & G. Yadav, 2018).

Pharmacological Assessment

A novel concatenation of related compounds was synthesized and assessed for potential pharmacological activities such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research indicates the broad spectrum of biological activities that these compounds could potentially exhibit (P. Rani et al., 2016).

Antioxidant Activity Relationship Studies

Research has been conducted to understand the structure-antioxidant activity relationship of phenolic compounds, including those with methoxy, phenolic hydroxyl, and carboxylic acid groups. This work is crucial in understanding how different functional groups in compounds similar to this compound can influence their antioxidant properties (Jinxiang Chen et al., 2020).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-16-9-8-14(12-17(16)22-2)10-11-19-18(20)13-23-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEMTKWJGFHGBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

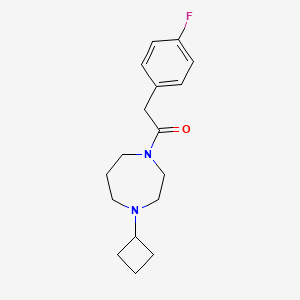

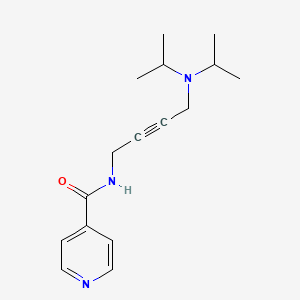

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2825627.png)

![Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B2825642.png)